molecular formula C11H9NOS B186757 (2-amino-3-thienyl)(phenyl)methanone CAS No. 21582-44-5

(2-amino-3-thienyl)(phenyl)methanone

Cat. No.: B186757
CAS No.: 21582-44-5
M. Wt: 203.26 g/mol
InChI Key: VXIMIQNIBMDZCM-UHFFFAOYSA-N
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Description

(2-Amino-3-thienyl)(phenyl)methanone is a key chemical scaffold in the study of the A1 adenosine receptor (A1AR), a G protein-coupled receptor (GPCR) with therapeutic potential in areas such as neuroprotection, cardioprotection, and the management of neuropathic pain . As a Positive Allosteric Modulator (PAM), this compound enhances the receptor's response to its endogenous agonist, adenosine, by binding to a topographically distinct site on the receptor surface . This allosteric mechanism offers a promising therapeutic avenue, as it allows for spatial and temporal specificity by tuning the receptor's activity only where and when adenosine is present, potentially leading to fewer side effects compared to orthosteric agonists . The 2-amino-3-benzoylthiophene core structure serves as a foundational template for structure-activity relationship (SAR) studies, guiding the development of analogues with optimized potency and cooperativity for the A1AR . Research into this compound and its derivatives continues to provide valuable tools for probing A1AR function and advancing the discovery of novel allosteric drug candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminothiophen-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c12-11-9(6-7-14-11)10(13)8-4-2-1-3-5-8/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIMIQNIBMDZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349395
Record name (2-Aminothiophen-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21582-44-5
Record name (2-Aminothiophen-3-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Classical Synthetic Approaches for the (2-Amino-3-thienyl)(phenyl)methanone Core Structure

The foundational methods for constructing the this compound core have been pivotal in enabling the exploration of this chemical space. These classical routes are characterized by their reliability and have been refined over decades of research.

Gewald Reaction and Mechanistic Elucidations

The Gewald reaction stands as the most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netorganic-chemistry.orgumich.edu This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. nih.gov For the synthesis of the parent this compound, benzoylacetonitrile (B15868) serves as the key active methylene compound.

The mechanism of the Gewald reaction has been a subject of detailed study. It is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate. nih.gov The subsequent steps involve the addition of sulfur. While the exact mechanism of sulfur addition is complex and can proceed through various intermediates, it is generally accepted that a thiirane (B1199164) intermediate is formed, which then undergoes ring-opening and subsequent cyclization. The final step is a tautomerization to yield the stable 2-aminothiophene ring system. nih.gov Computational studies using Density Functional Theory (DFT) have further illuminated the reaction pathway, suggesting that the process is thermodynamically driven by the formation of the aromatic thiophene (B33073) ring.

Condensation Reactions in 2-Aminothiophene Synthesis

Condensation reactions are at the heart of 2-aminothiophene synthesis, with the Knoevenagel condensation being a critical initial step in the Gewald reaction. nih.govsigmaaldrich.com This reaction creates the crucial carbon-carbon bond between the eventual C4 and C5 positions of the thiophene ring and the substituent at C3. The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene compound without causing self-condensation of the ketone or aldehyde. sigmaaldrich.com

Targeted Synthesis of Substituted this compound Derivatives

The therapeutic potential and material properties of (2-amino-3-thienyl)(phenyl)methanones can be finely tuned by introducing various substituents onto the thiophene and phenyl rings. This has led to the development of numerous synthetic strategies for accessing a diverse library of derivatives.

Thiophene Ring Substitutions (e.g., alkyl, nitro, halo)

Modifications to the thiophene ring are crucial for modulating the biological activity of these compounds.

Alkyl Substitutions: The introduction of alkyl groups, typically at the C4 and/or C5 positions, is readily achieved through the Gewald reaction by selecting the appropriate starting ketone. For instance, using a ketone such as 3-pentanone (B124093) or a cyclic ketone like cyclohexanone (B45756) in the Gewald reaction with benzoylacetonitrile and sulfur will yield the corresponding 4,5-dialkyl or 4,5-cycloalkyl-fused this compound derivatives. medilam.ac.ir

Nitro Substitutions: The synthesis of 2-amino-5-nitrothiophene derivatives has been reported through several routes. One approach involves the reaction of bromonitromethane (B42901) with malononitrile (B47326) and an aryl isothiocyanate. nih.govumich.edu Another reported method for preparing a related compound, 1-(2-amino-5-nitro-3-thienyl)ethanone, involves the nitration of an acetamide (B32628) precursor followed by hydrolysis. Direct nitration of the thiophene ring can be challenging due to the activating nature of the amino group, often leading to mixtures of products or degradation. sciforum.net

Halo Substitutions: Halogen atoms can be introduced at the C5 position of the thiophene ring. For example, a 5-iodo substituent can be installed via a regioselective electrophilic aromatic substitution using N-iodosuccinimide (NIS) on a protected 2-aminothiophene derivative. sciforum.net This iodinated intermediate can then be used in further cross-coupling reactions to introduce additional diversity.

SubstituentPositionSynthetic MethodKey Reagents
AlkylC4/C5Gewald ReactionSubstituted ketone (e.g., 3-pentanone)
NitroC5Multi-component reactionBromonitromethane, malononitrile
IodoC5Electrophilic Aromatic SubstitutionN-Iodosuccinimide (NIS)

Phenyl Ring Substitutions (e.g., halogen, alkyl, methoxy (B1213986), trifluoromethyl)

Substitution on the phenyl ring of the benzoyl moiety offers another avenue for modifying the properties of the parent compound. These are typically introduced by starting with a substituted benzoylacetonitrile or a substituted benzaldehyde (B42025) in the initial condensation step.

Halogen Substitutions: Fluoro, chloro, and bromo-substituted phenyl derivatives are commonly synthesized. For example, (2-amino-3-thienyl)(4-chlorophenyl)methanone (B1268992) can be prepared using 4-chlorobenzoylacetonitrile (B15066) in a Gewald-type reaction. sciforum.net The synthesis of (2-amino-5-nitrophenyl)(2-chlorophenyl)methanone has also been documented. sigmaaldrich.com

Alkyl and Methoxy Substitutions: The synthesis of derivatives with alkyl or methoxy groups on the phenyl ring follows a similar logic. For instance, starting with p-toluoylacetonitrile or p-anisoylacetonitrile would yield the corresponding p-tolyl or p-methoxyphenyl derivatives. A procedure for synthesizing (2-aminophenyl)(3-methoxyphenyl)methanone (B3264225) has been described, highlighting the accessibility of these analogs.

Trifluoromethyl Substitutions: The trifluoromethyl group is a valuable substituent in medicinal chemistry due to its electronic properties and metabolic stability. The synthesis of (2-amino-4,5-dimethylthiophen-3-yl)(3-(trifluoromethyl)phenyl)methanone, a well-known allosteric enhancer of the adenosine (B11128) A1 receptor, demonstrates the incorporation of this group. medilam.ac.ir This is achieved by using 3-(trifluoromethyl)benzoylacetonitrile as a starting material.

SubstituentPosition on Phenyl RingSynthetic MethodKey Starting Material
Chloropara (4-)Gewald Reaction4-Chlorobenzoylacetonitrile
Fluoroortho (2-), para (4-)Gewald ReactionSubstituted benzoylacetonitrile
Alkyl (e.g., methyl)para (4-)Gewald Reactionp-Toluoylacetonitrile
Methoxypara (4-)Gewald Reactionp-Anisoylacetonitrile
Trifluoromethylmeta (3-)Gewald Reaction3-(Trifluoromethyl)benzoylacetonitrile

Emerging Synthetic Methodologies for Related Analogues

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. researchgate.netnih.gov These "green" approaches often focus on reducing solvent use, employing safer catalysts, and improving energy efficiency. For the synthesis of 2-aminothiophenes, this has manifested in several innovative strategies:

Solvent-Free and Water-Based Syntheses: Researchers have successfully performed the Gewald reaction under solvent-free conditions, often utilizing ball-milling techniques. umich.edu This method not only reduces waste but can also lead to shorter reaction times and higher yields. Additionally, conducting the reaction in water, often with the aid of ultrasound irradiation, represents a significant green advancement.

Alternative Catalysts: The use of heterogeneous and recyclable catalysts is another key area of development. Catalysts like sodium aluminate (NaAlO2) have been shown to be effective, cost-efficient, and environmentally benign for the Gewald reaction.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly accelerate the Gewald reaction, leading to reduced reaction times and often improved yields compared to conventional heating methods. nih.gov

These emerging methodologies are not only more sustainable but also offer practical advantages in terms of efficiency and scalability, paving the way for the broader application of this compound derivatives in various scientific fields.

Catalytic Approaches in Methanone (B1245722) Synthesis

The construction of the this compound framework is most prominently achieved through catalytic methodologies, with the Gewald reaction being a cornerstone technique. This reaction and other potential catalytic strategies are pivotal in creating the desired 3-benzoyl-2-aminothiophene structure.

The Gewald reaction is a one-pot synthesis that involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene compound), and elemental sulfur in the presence of a basic catalyst. mdpi.comarkat-usa.org The versatility of this reaction allows for the formation of polysubstituted 2-aminothiophenes. arkat-usa.org For the synthesis of analogues of this compound, a two-step variation of the Gewald reaction has been employed. This involves an initial Knoevenagel condensation to form an α,β-unsaturated ketone, which is then reacted with elemental sulfur. nih.gov A catalytic amount of β-alanine under acidic conditions has been utilized for the initial condensation step in the synthesis of related structures. nih.gov

Beyond traditional base catalysis, modern catalytic systems have been explored to enhance the efficiency and sustainability of the Gewald reaction. These include the use of heterogeneous catalysts which can often be recovered and reused. For instance, ZnO nanoparticles and NaAlO₂ have been reported as effective catalysts for the synthesis of 2-aminothiophenes. nih.gov Other innovative catalytic systems for related syntheses include the use of functionalized polyacrylonitrile (B21495) fibers and various metal oxides. nih.gov

While the Gewald reaction builds the thiophene ring and incorporates the amino group simultaneously, an alternative conceptual approach involves the acylation of a pre-existing 2-aminothiophene ring. Friedel-Crafts acylation, a classic method for forming aryl ketones, could theoretically be applied. This would involve the reaction of 2-aminothiophene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. ethz.ch However, the reactivity of the 2-aminothiophene ring and potential side reactions must be carefully considered.

The choice of catalytic strategy can significantly impact the yield, purity, and environmental footprint of the synthesis of this compound and its derivatives. Research continues to focus on developing milder, more selective, and recyclable catalytic systems.

Catalytic Approaches in the Gewald Reaction for 2-Aminothiophene Synthesis

Catalyst TypeSpecific CatalystTypical Reaction ConditionsOutcome/YieldReference
Organic Base TriethylamineSolvent (e.g., DMF, Ethanol), HeatingGenerally good yields for a variety of substrates. mdpi.com
Amino Acid β-AlanineAcidic conditions, for the initial Knoevenagel condensation step.Used in the synthesis of analogues. nih.gov
Heterogeneous ZnO NanoparticlesHigh temperature (e.g., 100 °C)Effective for the synthesis of various 2-aminothiophenes. nih.gov
Heterogeneous NaAlO₂Ethanol, prolonged heating (e.g., 10 hours)Provides an alternative eco-friendly catalytic system. nih.gov
Heterogeneous ZnO/nanoclinoptiloliteHigh temperature (e.g., 100 °C), 4 hoursYields ranging from 30-76% for various 2-aminothiophenes. nih.gov
Heterogeneous MgO–CeO₂ nanocompositeNot specifiedUsed for the synthesis of various 2-aminothiophenes. nih.gov

Chemical Reactivity and Derivatization Pathways

Reactions Involving the 2-Amino Functional Group

The 2-amino group in (2-amino-3-thienyl)(phenyl)methanone is a primary aromatic amine, which exhibits typical nucleophilic characteristics. It readily participates in reactions with various electrophiles, leading to the formation of imines, amides, and sulfonamides, and serves as a crucial nucleophile in cyclocondensation reactions to form fused heterocycles.

Formation of Schiff Bases and Related Imines

The primary amino group of this compound can react with aldehydes or ketones in the presence of an acid catalyst to form Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield the characteristic carbon-nitrogen double bond (azomethine group). researchgate.netyoutube.com

The general reaction proceeds as follows: the lone pair of electrons on the nitrogen atom of the 2-amino group attacks the electrophilic carbonyl carbon. This is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbon even more electrophilic. The resulting intermediate, a carbinolamine, then undergoes acid-catalyzed dehydration to eliminate a molecule of water and form the stable imine product. youtube.com The stability of the formed Schiff base is enhanced by the conjugation with both the thiophene (B33073) and phenyl rings.

Acylation and Sulfonylation Reactions

The nucleophilic 2-amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). For instance, reaction with chloroacetyl chloride in the presence of a base like triethylamine would yield N-(3-benzoylthiophen-2-yl)-2-chloroacetamide. mdpi.com This reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the carbonyl carbon of the acid chloride, leading to the displacement of the chloride leaving group.

Similarly, sulfonylation can be achieved by reacting the amino group with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base (like pyridine) to afford the corresponding sulfonamides. These reactions are crucial for installing protecting groups or for modifying the electronic and steric properties of the molecule for further synthetic transformations or biological studies.

Table 1: Examples of Acylation Reactions This table is generated based on typical acylation reactions for aromatic amines.

Acylating AgentReagent/ConditionsProduct
Acetyl ChloridePyridine or TriethylamineN-(3-benzoylthiophen-2-yl)acetamide
Acetic AnhydrideMild heating, optional acid/base catalystN-(3-benzoylthiophen-2-yl)acetamide
Chloroacetyl ChlorideTriethylamine, CH₂Cl₂N-(3-benzoylthiophen-2-yl)-2-chloroacetamide mdpi.com
Benzoyl ChloridePyridine (Schotten-Baumann conditions)N-(3-benzoylthiophen-2-yl)benzamide

Heterocyclization Reactions Leading to Fused Thiophene Systems

One of the most significant applications of this compound and related 2-aminothiophenes is their use as synthons for building fused heterocyclic systems, such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. researchgate.netnih.gov These reactions leverage the dual functionality of the molecule, where the 2-amino group acts as a nucleophile and the adjacent benzoyl group can either participate directly or influence the subsequent cyclization step.

Thieno[2,3-d]pyrimidines: The synthesis of the thieno[2,3-d]pyrimidine core can be achieved by reacting the 2-aminothiophene precursor with various reagents that provide the necessary carbon and nitrogen atoms to form the fused pyrimidine ring. ekb.egresearchgate.net

With Formamide: Heating a 2-amino-3-acylthiophene with formamide can lead to the formation of a 4-oxo-thieno[2,3-d]pyrimidine. researchgate.net

With Isothiocyanates: Reaction with isothiocyanates, such as methylisothiocyanate, in pyridine results in the formation of thieno[2,3-d]pyrimidine-2(1H)-thione derivatives. ekb.eg

With Guanidine or Chloroformamidine: Condensation with guanidine or chloroformamidine hydrochloride is a common method to introduce a 2-amino substituent onto the fused pyrimidine ring, yielding 2-aminothieno[2,3-d]pyrimidines. core.ac.uk

Thieno[2,3-b]pyridines: The construction of the thieno[2,3-b]pyridine (B153569) scaffold often involves condensation reactions with 1,3-dicarbonyl compounds or their equivalents, which build the fused pyridine ring. For example, reacting a 2-aminothiophene with compounds like ethyl acetoacetate, malononitrile (B47326), or benzoylacetonitrile (B15868) in the presence of an acid catalyst (e.g., acetic acid) and a nitrogen source (e.g., ammonium acetate) can yield substituted thieno[2,3-b]pyridines. mdpi.com The reaction proceeds through the formation of an enamine or imine intermediate, followed by intramolecular cyclization and aromatization.

Reactions of the Ketone Functional Group

The benzoyl group's ketone functionality provides a primary site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to reaction with a wide array of nucleophiles. libretexts.org

Nucleophilic Addition Reactions

The ketone carbonyl group undergoes nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of the alkoxide yields an alcohol.

With Organometallic Reagents: Reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add alkyl or aryl groups to the carbonyl carbon, leading to the formation of tertiary alcohols after acidic workup.

With Cyanide: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, which is a versatile intermediate that can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

With Hydride Reagents: As discussed below, the addition of a hydride ion (H⁻) from reducing agents results in the formation of a secondary alcohol. masterorganicchemistry.com

The reactivity of the ketone is influenced by both steric and electronic factors. The presence of the bulky thiophene and phenyl groups can sterically hinder the approach of the nucleophile. libretexts.org

Reduction to Corresponding Alcohols or Hydrocarbons

The ketone functional group can be selectively reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) (CH₂) group.

Reduction to Alcohols: The most common method for reducing the ketone to a secondary alcohol, (2-amino-3-thienyl)(phenyl)methanol, is through the use of hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this transformation, typically in an alcoholic solvent like methanol or ethanol. mdpi.com The reaction involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon.

Reduction to Hydrocarbons: Complete reduction of the ketone to a methylene group (deoxygenation) requires more forceful conditions.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (NH₂NH₂), followed by heating with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.

Clemmensen Reduction: This reaction is performed under acidic conditions, using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl). This method is suitable for substrates that are stable in strong acid.

Table 2: Summary of Ketone Reduction Reactions This table is generated based on standard organic reduction methodologies.

Reaction TypeReagent(s)Product
Reduction to AlcoholSodium Borohydride (NaBH₄) in MeOH/THF(2-amino-3-thienyl)(phenyl)methanol mdpi.com
Reduction to AlcoholLithium Aluminum Hydride (LiAlH₄) in THF/Ether(2-amino-3-thienyl)(phenyl)methanol
Reduction to HydrocarbonHydrazine (NH₂NH₂), KOH, heat (Wolff-Kishner)(2-amino-3-(phenylmethyl)thiophen)
Reduction to HydrocarbonAmalgamated Zinc (Zn(Hg)), HCl (Clemmensen)(2-amino-3-(phenylmethyl)thiophen)

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the amino group at the C2 position. This amino group directs incoming electrophiles primarily to the C5 position, which is para to the amino group. The C3 position is already substituted with the benzoyl group, and the C4 position is less favored for substitution.

Detailed research has demonstrated the feasibility of regioselective electrophilic substitution at the C5 position. For instance, in a closely related analogue, 2-amino-3-(4-chlorobenzoyl)-4-neopentylthiophene, a 5-iodo substitution was successfully achieved through a regioselective electrophilic aromatic substitution reaction. nih.gov This transformation utilized N-iodosuccinimide (NIS) as the electrophilic iodine source and required the prior protection of the 2-amino group to prevent side reactions. nih.gov This iodination is a crucial step for subsequent functionalization via cross-coupling reactions.

Nitration of the thiophene ring is another important electrophilic substitution reaction. Studies on related 2-acylaminothiophene derivatives have shown that nitration can lead to the introduction of a nitro group at the C5 position. For example, the nitration of 2-acylamino-3-carboxythiophene has been reported to yield 2-amino-3,5-dinitrothiophene after hydrolysis, indicating that dinitration can occur under forcing conditions, with substitution at the available ring positions. google.com

These examples underscore the enhanced reactivity of the C5 position on the 2-aminothiophene core, making it a prime target for introducing a variety of substituents to modulate the molecule's properties.

ReactionReagentPosition of SubstitutionProductReference
IodinationN-Iodosuccinimide (NIS)C5(2-Amino-5-iodo-3-thienyl)(phenyl)methanone derivative nih.gov
NitrationNitrating agent (e.g., HNO₃/H₂SO₄)C5(2-Amino-5-nitro-3-thienyl)(phenyl)methanone derivative google.com

Electrophilic and Nucleophilic Transformations on the Phenyl Ring

The phenyl ring of this compound is part of a benzoyl group. The carbonyl function is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-positions (C3' and C5'). Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring would be expected to occur at these positions, albeit requiring harsher conditions compared to an unsubstituted benzene (B151609) ring.

Conversely, the carbonyl group itself is an electrophilic center and is susceptible to nucleophilic attack. This reactivity is fundamental to many transformations of the phenyl ketone moiety. A significant reaction is the reduction of the carbonyl group to a secondary alcohol, which can be achieved using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation converts the benzoyl group into a benzyl alcohol derivative. Research on analogous thieno[2,3-b]pyridine compounds has shown that such reductions are readily achievable, leading to derivatives with altered biological activity profiles. mdpi.com In a study, a library of benzoyl-containing thieno[2,3-b]pyridines was synthesized and subsequently reduced to their corresponding secondary benzyl alcohols to investigate their anti-proliferative activity. mdpi.com

The carbonyl group can also react with a variety of other nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. These nucleophilic additions provide a pathway to introduce new carbon-carbon bonds and further functionalize the molecule at the benzylic position.

TransformationReagent/Reaction TypeSite of ReactionProduct Type
Electrophilic SubstitutionNitrating/Halogenating agentsmeta-positions of the phenyl ringmeta-Substituted phenyl derivative
Nucleophilic Addition (Reduction)Sodium borohydride (NaBH₄)Carbonyl carbonSecondary benzyl alcohol derivative
Nucleophilic AdditionGrignard Reagent (R-MgX)Carbonyl carbonTertiary benzyl alcohol derivative

Metal-Catalyzed Cross-Coupling Reactions for Advanced Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, and the this compound scaffold is well-suited for such transformations. The C5 position of the thiophene ring, once halogenated through electrophilic substitution, becomes an excellent handle for various palladium-catalyzed cross-coupling reactions.

The Sonogashira coupling is a prominent example that has been successfully applied to derivatives of this compound. In a study focused on developing A₁ adenosine (B11128) receptor positive allosteric modulators, a 5-iodo-2-aminothiophene derivative was coupled with a variety of terminal alkynes. nih.gov This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, efficiently formed a new carbon-carbon bond between the C5 position of the thiophene ring and the alkyne, yielding a series of 5-arylethynyl derivatives. nih.govwikipedia.org

The Suzuki-Miyaura coupling is another highly versatile reaction for forming C-C bonds. Although a direct example with the parent compound is not detailed, the general applicability of Suzuki reactions to thiophene derivatives is well-established. nih.govmdpi.com A 5-halo-(2-amino-3-thienyl)(phenyl)methanone could be coupled with a wide range of aryl or vinyl boronic acids or esters to introduce new aromatic or vinylic substituents at the C5 position. This reaction is known for its mild conditions and tolerance of various functional groups.

The Heck reaction , which couples an organohalide with an alkene, also represents a potential pathway for the functionalization of this scaffold. wikipedia.org A 5-halo derivative could react with various alkenes in the presence of a palladium catalyst to introduce alkenyl substituents at the C5 position, further expanding the chemical diversity of the accessible compounds.

These metal-catalyzed reactions are instrumental in the advanced functionalization of the this compound core, allowing for the systematic modification of its structure to fine-tune its chemical and biological properties.

Coupling ReactionReactantsCatalyst SystemProduct
Sonogashira Coupling5-Iodo-2-aminothiophene derivative + Terminal alkynePalladium catalyst + Copper(I) co-catalyst5-Alkynyl-2-aminothiophene derivative
Suzuki-Miyaura Coupling5-Halo-2-aminothiophene derivative + Boronic acid/esterPalladium catalyst5-Aryl/Vinyl-2-aminothiophene derivative
Heck Reaction5-Halo-2-aminothiophene derivative + AlkenePalladium catalyst5-Alkenyl-2-aminothiophene derivative

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to model molecular properties. Density Functional Theory (DFT) is a prominent method in this field, offering a balance between computational cost and accuracy for studying the electronic structure of medium-sized organic molecules like (2-amino-3-thienyl)(phenyl)methanone.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, used to predict the ground-state geometry and electronic properties of molecules. nih.gov Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31+G(d,p) or 6-311G++(d,p) are commonly employed for geometry optimization. nih.govresearchgate.net

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, can be precisely calculated. These theoretical values provide a detailed three-dimensional picture of the molecule's structure.

Table 1: Selected Theoretical Geometric Parameters for a this compound Analogue

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.25 Å
C-N (amino)~1.36 Å
C-S (thiophene)~1.75 Å
C-C (carbonyl-thienyl)~1.46 Å
Bond AngleO=C-C (thienyl)~121°
C-N-H~118°
C-S-C (thiophene)~92°
Dihedral AnglePhenyl-C=O-ThienylVaries with rotamer

Note: Data is representative and based on calculations for structurally similar thieno[2,3-b]pyridine (B153569) systems. Actual values may vary.

Vibrational analysis is a powerful computational tool used to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization using a method like DFT, frequency calculations are performed. These calculations yield a set of vibrational modes, each with a specific frequency and intensity. The predicted frequencies correspond to molecular motions such as stretching, bending, and twisting of bonds. researchgate.net

For this compound, key predicted vibrational frequencies would include:

N-H stretching of the amino group, typically appearing as two distinct bands.

C=O stretching of the ketone group, which is a strong and characteristic absorption.

C-N stretching of the amine.

C-S stretching within the thiophene (B33073) ring.

Aromatic C-H and C=C stretching from the phenyl and thienyl rings.

Due to systematic errors inherent in the harmonic approximation used in most calculations, the computed vibrational frequencies are often scaled by an empirical factor to achieve better agreement with experimental FT-IR spectra. researchgate.net This correlation between theoretical and experimental spectra allows for the confident assignment of observed absorption bands to specific molecular vibrations. researchgate.net Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared with experimental data to aid in structural confirmation.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides deep insights into the electronic behavior, reactivity, and charge distribution of a molecule.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org These orbitals are at the "frontier" of electron occupation and are central to chemical reactivity. libretexts.orgnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). libretexts.orgucsb.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scienceopen.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. scienceopen.com

In this compound, the HOMO is typically localized over the electron-rich 2-amino-3-thienyl moiety, particularly the amino group and the thiophene ring. The LUMO, in contrast, is often distributed over the electron-withdrawing benzoyl portion of the molecule. This spatial separation of the frontier orbitals indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Representative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
LUMO~ -1.8 to -2.2 eVLocalized on the benzoyl group; electron-accepting.
HOMO~ -5.8 to -6.2 eVLocalized on the amino-thienyl group; electron-donating.
HOMO-LUMO Gap (ΔE) ~ 3.6 to 4.4 eV Indicates good kinetic stability.

Note: Values are representative based on DFT calculations for analogous compounds. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized one-center ("lone pair") and two-center ("bond") orbitals that align with the chemist's intuitive Lewis structure picture. uni-muenchen.dewisc.edu This method provides a quantitative description of bonding, charge distribution, and conjugative or hyperconjugative interactions within the molecule.

For this compound, key NBO interactions would include:

Delocalization of the nitrogen lone pair (n) into the antibonding π* orbital of the thiophene ring.

Delocalization of π electrons from the thiophene ring into the π* antibonding orbital of the carbonyl group (C=O).

Hyperconjugative interactions involving σ and σ* orbitals throughout the molecule.

The analysis of Natural Hybrid Orbitals (NHOs) provides further detail on the composition (e.g., sp-character) of the orbitals that form the NBOs. nih.gov This can reveal details about bond polarity and hybridization. uni-muenchen.de

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E⁽²⁾)

Donor NBO (i)Acceptor NBO (j)E⁽²⁾ (kcal/mol)Interaction Type
LP (1) Nπ* (C-C) ThiopheneHighLone pair delocalization
π (C=C) Thiopheneπ* (C=O) CarbonylModerateπ-conjugation
π (C=C) Phenylπ* (C=O) CarbonylModerateπ-conjugation
σ (C-H)σ* (C-C)LowHyperconjugation

Note: This table is a qualitative representation of expected interactions. LP denotes a lone pair.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. scienceopen.com

Red and Yellow regions indicate negative electrostatic potential. These areas are electron-rich and are the most likely sites for electrophilic attack. nih.govscienceopen.com

Blue regions indicate positive electrostatic potential. These areas are electron-deficient (due to the influence of nearby nuclei) and are susceptible to nucleophilic attack. nih.govscienceopen.com

Green regions represent neutral or near-zero potential.

For this compound, the MEP surface would clearly identify the electronegative oxygen atom of the carbonyl group as the region of most negative potential (deep red), making it a primary site for electrophilic attack or hydrogen bonding. researchgate.net The nitrogen atom of the amino group would also show negative potential. researchgate.net Conversely, the hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic rings would exhibit positive potential (blue), marking them as sites for potential nucleophilic interaction. nih.gov The MEP analysis, therefore, complements FMO theory in predicting the molecule's chemical reactivity. researchgate.net

Crystal Structure Analysis and Intermolecular Interactions

The three-dimensional arrangement of molecules in the solid state is fundamental to understanding their physical properties and intermolecular interactions. For derivatives of this compound, computational and theoretical studies, particularly those involving crystal structure analysis, provide deep insights into their molecular architecture.

Single-crystal X-ray diffraction is a powerful technique for the unequivocal determination of molecular structures, including the stereochemistry of chiral centers and the geometry of double bonds. nih.gov This method has been applied to various derivatives of the core this compound scaffold to elucidate their precise three-dimensional conformations. nih.govnih.gov

For instance, studies on conformationally rigid analogues, such as 1-aminoindeno[1,2-c]thiophen-8-ones and (2-aminoindeno[2,1-b]thiophen-3-yl)(phenyl)methanones, have utilized X-ray crystallography to confirm their structures. nih.gov Similarly, in related heterocyclic systems like 3-amino-4-methylthiophene-2-acylcarbohydrazones, X-ray diffraction was employed to definitively establish the stereochemistry of the imine double bond. nih.gov Comparative crystal structure analyses of diastereomers have also been conducted to understand how subtle changes in stereochemistry can lead to different crystal packing and systems, such as monoclinic versus orthorhombic. researchgate.net

The crystal packing of this compound derivatives is significantly influenced by hydrogen bonding. The primary amino group (-NH₂) on the thiophene ring is a key hydrogen bond donor, capable of forming robust intermolecular interactions with acceptor atoms like oxygen and nitrogen. These interactions are crucial in the self-assembly of molecules into stable, ordered supramolecular architectures. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions play a vital role in the solid-state architecture of aromatic compounds like this compound and its derivatives. mdpi.com These noncovalent interactions occur between the electron-rich phenyl and thiophene rings. The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements, and they contribute significantly to the cohesive energy and stability of the crystal structure. mdpi.comnih.gov

These interactions are not only critical for stabilizing crystal packing but also have implications for the molecule's electronic properties and its interactions in biological systems. mdpi.com For example, the ability of the aromatic rings to engage in π-π stacking is a key feature in the binding of these compounds to biological targets like enzyme active sites or receptor pockets, where they can interact with aromatic amino acid residues such as phenylalanine or tryptophan. nih.govnih.gov

Molecular Docking and Simulation Studies

Molecular docking and simulation are indispensable computational tools for predicting and analyzing the interaction of small molecules with biological macromolecules. These methods have been extensively used to investigate how this compound derivatives bind to their receptor targets and to understand their dynamic behavior in a biological environment.

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives, particularly as allosteric modulators of adenosine (B11128) receptors (ARs). nih.govresearchgate.net These compounds are known to bind to an allosteric site on the A1 adenosine receptor (A1AR), distinct from the orthosteric site where the endogenous ligand adenosine binds. nih.gov

Docking simulations predict that the 2-aminothienyl scaffold maintains a conserved orientation within the A1AR allosteric binding pocket. nih.gov Key interactions include a double hydrogen bond formed between the compound's amino group and the backbone carbonyl of Leu276 on transmembrane helix (TM) 7, as well as the hydroxyl group of Ser246 on TM6. nih.gov Furthermore, derivatives can engage in specific π-π interactions with aromatic residues in the receptor. For example, some analogues show a T-shaped π–π interaction with Phe275, while others are predicted to interact with Phe241. nih.gov These computational predictions are crucial for structure-based drug design and for rationalizing the structure-activity relationships observed in pharmacological assays. unipi.itescholarship.org

Table 1: Predicted Interactions of (2-Aminothiophen-3-yl)(phenyl)methanone Derivatives with the A1 Adenosine Receptor

Interacting Residue Transmembrane Helix (TM) Type of Interaction Reference
Ser246 TM6 Hydrogen Bond nih.gov
Phe241 TM6 π–π Interaction nih.gov
Leu276 TM7 Hydrogen Bond nih.gov
Phe275 TM7 T-shaped π–π Interaction nih.gov

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the conformational dynamics of the ligand-receptor complex over time. unipi.itsemanticscholar.org MD simulations can assess the stability of the predicted binding mode and reveal how the ligand and receptor adapt to each other in a simulated biological environment. unipi.it

Studies on this compound derivatives have employed MD simulations to investigate the stability of docking poses within adenosine receptors, confirming that potent compounds form stable complexes. unipi.it Another approach to understanding the role of conformational dynamics is through the synthesis and testing of conformationally rigid analogues. nih.gov By restricting the rotational freedom of the molecule, researchers can probe which conformations are essential for biological activity. For example, the development of rigid analogues of 2-amino-3-benzoylthiophenes helped to identify the specific spatial arrangement required for positive allosteric modulation of the A1AR. nih.gov This combined approach of simulation and synthesis provides a powerful strategy for understanding the dynamic nature of molecular recognition.

Pharmacological and Mechanistic Research

Modulation of G Protein-Coupled Receptors (GPCRs)

Mechanistic Characterization of Allosteric Binding Sites and Effects

The mechanism by which (2-amino-3-thienyl)(phenyl)methanone derivatives exert their allosteric effects on the A1AR has been a key area of investigation. These PAMs have been shown to slow the dissociation rate of agonists from the receptor, thereby increasing the duration of the agonist-receptor interaction. nih.govnih.gov

Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have provided invaluable insights into the structural basis of this allosteric modulation. nih.govbohrium.com These studies have revealed a distinct allosteric binding site located on the outer surface of the receptor, in contact with the phospholipid bilayer, and external to the transmembrane helix bundle. nih.govresearchgate.netmdpi.com This site is topographically separate from the orthosteric site where the endogenous agonist adenosine (B11128) binds. researchgate.net

The binding of the PAM to this allosteric pocket is thought to stabilize a conformation of the receptor that has a higher affinity for the agonist. researchgate.net Molecular modeling and structural studies indicate that the allosteric binding pocket involves transmembrane helices 1, 6, and 7. researchgate.netmdpi.com Specifically, hydrophobic interactions with residues such as M283, I19, and V22, along with a hydrogen bond to S246, are important for the binding of some PAMs. mdpi.com The binding of the PAM can influence the dynamics of TM7, which is a key player in G protein coupling and receptor activation. mdpi.com

Interestingly, the binding of these allosteric modulators can also promote the formation of a high-affinity receptor-agonist-G protein ternary complex. nih.gov This stabilization of the active state of the receptor is a key aspect of their positive allosteric effect. researchgate.net

Kinetic Studies of Agonist-Receptor Interactions in the Presence of Allosteric Modulators

Kinetic studies have been instrumental in elucidating the allosteric mechanism of this compound derivatives. A hallmark of their action is the slowing of the dissociation rate of radiolabeled agonists from the A1AR. nih.govnih.gov This effect is a direct consequence of the allosteric interaction, where the binding of the modulator to its site stabilizes the agonist-bound conformation of the receptor, making it less likely for the agonist to dissociate.

These kinetic effects are specific to agonists, as the dissociation of antagonists is not similarly affected. nih.gov This observation further supports the model that these allosteric enhancers selectively stabilize the active, agonist-bound state of the receptor. The ability of these compounds to enhance agonist binding is maintained even when the receptor is uncoupled from its G protein, indicating that the allosteric effect is an intrinsic property of the receptor-modulator interaction. nih.gov

Enzymatic Modulation and Inhibition Studies

Beyond receptor modulation, derivatives of the this compound scaffold have been investigated for their effects on various enzymes.

Kinase Inhibition: Certain thieno[3,2-b]pyridine (B153574) derivatives, which share a similar heterocyclic core, have been identified as inhibitors of Src kinase activity. nih.gov Structure-activity relationship studies have shown that modifications to the phenyl and phenylamino (B1219803) groups can significantly impact their inhibitory potency. nih.gov One analogue demonstrated in vivo activity comparable to a known Src kinase inhibitor in clinical trials. nih.gov

Anti-tubulin Polymerization: A series of (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues, which are structurally related to the core compound, have been synthesized and evaluated as anti-tubulin polymerization agents. nih.gov These compounds disrupt microtubule dynamics, a validated strategy in cancer chemotherapy. nih.govnih.gov The most potent compound in one study displayed an IC50 value of 4.1 µM for tubulin polymerization inhibition and was shown to bind to the colchicine-binding site of tubulin. nih.gov These compounds induced G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov

Succinate (B1194679) Dehydrogenase Inhibition: While direct inhibition by this compound was not found, the principle of inhibiting succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain, is a recognized therapeutic strategy. nih.govnih.gov Inhibition of SDH can impair the activation and function of immune cells like T cells and has been implicated in the metabolic reprogramming of tumor cells. nih.govnih.gov

General Biological Activity Profiles in Preclinical Models

The diverse pharmacological activities of this compound derivatives have led to their evaluation in various preclinical models.

As A1AR PAMs, these compounds have shown potential in models of pain, ischemia, and epilepsy. nih.govresearchgate.net The rationale is that by enhancing endogenous adenosine signaling, they can produce therapeutic effects with fewer side effects than direct agonists. researchgate.net For instance, one A1AR PAM demonstrated analgesic efficacy in a rat model of neuropathic pain. researchgate.net

The anti-tubulin polymerization activity of related compounds has been demonstrated in cancer cell lines and mouse xenograft models. nih.govnih.gov These compounds have shown potent anti-proliferative effects against various tumor cell lines and have been shown to inhibit tumor growth in vivo. nih.govnih.gov

Furthermore, some 2-amino-3-arylsulfonylthiophene derivatives have exhibited antiviral activity against HIV-1, human cytomegalovirus (CMV), and varicella-zoster virus (VZV) in cell culture. nih.gov Certain derivatives also displayed moderate in vitro activity against leukemia, breast, and colon cancer cell lines. nih.gov

Table of Research Findings for this compound Derivatives

Pharmacological TargetActivityKey FindingsExample Compound(s)References
A1 Adenosine Receptor (A1AR)Positive Allosteric Modulation (PAM)Enhances agonist binding and function by slowing agonist dissociation. Binding site is on the outer surface of the receptor.PD 81,723, MIPS521 nih.govnih.govresearchgate.netnih.govmdpi.com
TubulinInhibition of PolymerizationBinds to the colchicine-binding site, disrupts microtubules, and induces G2/M cell cycle arrest and apoptosis.(2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues nih.gov
Src KinaseInhibitionThieno[3,2-b]pyridine derivatives show inhibitory activity.2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles nih.gov
Various Viruses (HIV-1, CMV, VZV)Antiviral ActivitySome 2-amino-3-arylsulfonylthiophene derivatives show moderate and selective antiviral activity.2-amino-3-(2-nitrophenylsulfonyl)thiophene nih.gov
Cancer Cell LinesAnti-proliferative ActivityDerivatives have shown activity against leukemia, breast, and colon cancer cell lines.Thiophene (B33073) aryl amides nih.gov

Anti-inflammatory Properties

Derivatives of the 2-aminothiophene scaffold have demonstrated significant anti-inflammatory potential. Research has focused on their ability to modulate key inflammatory pathways, such as the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which is a critical regulator of cellular defense against oxidative stress and inflammation.

Studies on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives showed they can act as activators of NRF2. nih.gov Certain compounds in this series effectively reversed the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in cellular models. nih.gov The mechanism behind this activity was linked to their ability to activate NRF2, which in turn helps to suppress the inflammatory response. nih.gov

Further investigation into the most active compounds revealed they could reverse elevated levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). nih.gov They also reduced levels of key inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and cyclooxygenase-2 (COX-2), and modulated the upstream regulator nuclear factor-kappa B (NF-κB). nih.gov These findings suggest that aminothiophene derivatives possess potent anti-inflammatory properties by activating the NRF2 pathway and suppressing multiple pro-inflammatory mediators. nih.gov

Table 2: Anti-inflammatory Activity of 2-Aminothiophene Derivatives

Compound Series Key Findings Mechanism
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes Reversal of LPS-induced NO production. nih.gov NRF2 activation. nih.gov
Reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ). nih.gov Downregulation of NF-κB and COX-2. nih.gov

Anticancer Research Applications

The thiophene scaffold is a component of various compounds investigated for anticancer activity. mdpi.comgoogle.com Derivatives of this compound have been explored for their potential as antiproliferative agents against a range of human cancer cell lines.

One study evaluated a series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes. Within this series, certain thiophene aryl amides demonstrated moderate in vitro activity against specific leukemia, breast, and colon cancer cell lines. nih.gov Another area of research has involved the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones, which can be derived from 2-aminothiophene precursors. These compounds were reported to inhibit the proliferation of A549 (lung carcinoma) and MCF-7 (breast cancer) cells. mdpi.com Similarly, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have been investigated, with some derivatives showing notable activity against MCF-7 and MDA-MB-231 breast cancer cells, inducing cell cycle arrest. mdpi.com

Table 3: Anticancer Research on Thiophene Derivatives

Compound Class Cancer Cell Line(s) Observed Activity
Thiophene aryl amides Leukemia, Breast, Colon Moderate in vitro activity nih.gov
2-Alkyl-4-amino-thieno[2,3-d]pyrimidines MCF-7, MDA-MB-231 (Breast) Anti-proliferative, cell cycle arrest mdpi.com

Antiviral and Anti-HIV Activity Investigations

The 2-aminothiophene scaffold has been utilized as a building block for potential antiviral agents, including those targeting the human immunodeficiency virus (HIV). Based on the structure-activity relationships of established anti-HIV-1 diarylsulfone derivatives, a series of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes were synthesized and evaluated. nih.gov

Within this series, some 2-aminothiophenes showed moderate and selective activity against HIV-1 in cell culture. nih.gov Notably, the compound 2-amino-3-(2-nitrophenylsulfonyl)thiophene was identified as a promising candidate with an effective concentration (EC₅₀) of 3.8 µg/mL and a cytotoxic concentration (CC₅₀) greater than 100 µg/mL. nih.gov

The investigation was expanded to a broader spectrum of viruses, where related derivatives, specifically 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes and 2-acetamido-3-arylsulfonyl-5-nitrothiophenes, were found to be considerably active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV), with inhibitory concentrations (IC₅₀) in the range of 0.1-10 µg/mL. nih.gov However, many of these compounds also showed significant cytotoxicity against the host cells used for viral replication, resulting in low selectivity indices. nih.gov

Table 4: Antiviral Activity of 2-Amino-3-arylsulfonylthiophene Derivatives

Compound Virus Activity (EC₅₀/IC₅₀) Cytotoxicity (CC₅₀)
2-amino-3-(2-nitrophenylsulfonyl)thiophene HIV-1 3.8 µg/mL >100 µg/mL nih.gov
3-arylsulfonyl-2-(trifluoroacetamido)thiophenes CMV, VZV 0.1-10 µg/mL Significant cytotoxicity noted nih.gov

Antitubercular Research

Tuberculosis remains a major global health threat, necessitating the discovery of new drugs, especially for treating resistant strains. 2-Aminothiophenes (2-ATs) have emerged as a promising class of compounds in antitubercular research. nih.gov

Certain 2-ATs are reported to inhibit Pks13, a polyketide synthase that is essential for the biosynthesis of mycolic acid, a crucial component of the Mycobacterium tuberculosis (Mtb) cell wall. nih.gov Based on this, a library of 42 novel 2-AT compounds was synthesized and screened for activity against Mtb H37Rv. nih.gov One compound from this library, designated as compound 33, demonstrated remarkable potency with a minimum inhibitory concentration (MIC) of 0.23 µM against the reference strain. nih.gov

Crucially, this compound also showed impressive potency (MIC = 0.20-0.44 µM) against Mtb strains resistant to first- and second-line drugs like isoniazid, rifampicin, and fluoroquinolones. nih.gov Mycolic acid biosynthesis studies supported the hypothesis that the compound's site of action is likely Pks13 or another enzyme in the mycolic acid pathway. nih.gov These findings position specific 2-aminothiophene derivatives as promising lead compounds for the development of new antitubercular agents. nih.gov

Principles of Receptor-Based Ligand Design

The development of this compound derivatives, particularly as A₁AR allosteric modulators, is a prime example of modern receptor-based ligand design. This approach relies on understanding the three-dimensional structure of the target protein to design molecules that bind to it with high affinity and specificity.

A key principle is allosteric modulation, which offers advantages over targeting the highly conserved orthosteric site of receptors. nih.govpnas.org Allosteric sites are often less conserved across receptor subtypes, allowing for the design of more selective drugs. nih.gov Furthermore, allosteric modulators fine-tune the endogenous signal rather than simply turning it on or off, which can lead to a better safety profile. nih.gov

The discovery of allosteric binding pockets on GPCRs, sometimes located on the receptor surface facing the lipid bilayer, has been enabled by advances in structural biology, such as cryo-electron microscopy (cryo-EM). pnas.orgnih.gov For the A₁AR, the determination of its structure has allowed for structure-based drug discovery (SBDD) approaches. nih.govpnas.orgnih.gov

This process involves:

Virtual Screening: Computationally docking massive chemical libraries (containing millions of compounds) into the identified allosteric pocket of the receptor's 3D structure. pnas.orgnih.gov

Hit Identification: Selecting the top-ranked compounds from the virtual screen for experimental evaluation. nih.gov

Hit-to-Lead Optimization: Synthesizing analogs of the initial "hit" compounds, guided by the receptor structure, to improve properties like potency, selectivity, and pharmacokinetic profiles. acs.orgnih.gov

This synergistic approach, combining computational modeling with experimental pharmacology, has successfully led to the discovery of novel, subtype-selective A₁AR PAMs based on the aminothiophene scaffold and other chemical classes, paving the way for potential therapeutics with reduced side effects. pnas.orgnih.gov

Structure Activity Relationship Sar Studies

Impact of Substituents on the Thiophene (B33073) Ring on Biological Activity

Modifications to the thiophene ring of the (2-amino-3-thienyl)(phenyl)methanone scaffold have been shown to significantly influence the biological activity of these compounds. Researchers have focused on the substitution patterns at positions 4 and 5, as well as the essential roles of the functional groups at positions 2 and 3.

Influence of Alkyl and Cycloalkyl Groups at Positions 4 and 5

The nature and size of substituents at the 4- and 5-positions of the thiophene ring play a critical role in modulating the allosteric enhancer activity. Early studies indicated that alkyl substitution at the 4-position generally leads to an increase in activity, while substitution at the 5-position has a less pronounced effect. nih.gov

A key finding in the development of these compounds was that bulky alkyl groups at the 4-position could significantly enhance potency. For instance, the introduction of a neopentyl (2,2-dimethylpropyl) group at the C-4 position has been shown to produce a substantial increase in allosteric enhancement activity. nih.gov In contrast, the presence of smaller alkyl groups like methyl at both the 4 and 5-positions, as seen in the benchmark compound PD 81,723, also confers a favorable ratio of allosteric enhancement to competitive antagonism. nih.gov

Fusing a cycloalkyl ring to the 4- and 5-positions of the thiophene has also been a successful strategy. Tetrahydrobenzo[b]thiophene derivatives, which can be considered as having a cyclic substituent across positions 4 and 5, have been found to be more potent allosteric enhancers than their dihydrocyclopentadien[b]thiophene counterparts. acs.org Furthermore, these cycloalkyl-fused thiophenes tend to be more potent than their simple 4,5-dimethyl analogues. acs.org

Table 1: Effect of Thiophene Ring Substituents on A1 Adenosine (B11128) Receptor Allosteric Enhancement
CompoundR4 SubstituentR5 SubstituentRelative Activity/Potency
Parent Scaffold-H-HBase Activity
PD 81,723-CH3-CH3High (Benchmark) nih.gov
Analog with 4-AlkylAlkyl-HIncreased nih.gov
Analog with 4-NeopentylNeopentylVariesSignificantly Increased nih.gov
Tetrahydrobenzo[b]thiophene derivative-(CH2)4-More potent than 4,5-dimethyl analogs acs.org
Dihydrocyclopentadien[b]thiophene derivative-(CH2)3-Less potent than tetrahydrobenzo[b]thiophene analogs acs.org

Effect of Substituents at Position 5 (e.g., arylethynyl)

While initial studies suggested that substitution at the 5-position had little effect, subsequent research has demonstrated that introducing specific functionalities at this position can be highly beneficial. nih.govnih.gov A significant advancement in this area has been the introduction of a 5-arylethynyl group, which has been shown to be highly effective in potentiating A1 adenosine receptor agonist binding and activation. nih.gov

The SAR of these 5-arylethynyl derivatives has been further explored by modifying the terminal phenyl ring of the ethynyl substituent. These studies have revealed that the electronic properties and substitution pattern of this terminal phenyl ring are important for optimizing the positive allosteric modulatory activity. For instance, certain fluoro-substituted and trifluoromethyl-substituted phenyl rings at this position have been found to enhance the PAM activity. nih.govnih.gov The unsubstituted terminal phenyl ring of the 5-arylethynyl group, in combination with a 4-neopentyl substituent, has been shown to produce a large degree of allosteric enhancement. nih.gov

Table 2: Influence of 5-Arylethynyl Substituents on PAM Activity
Compound Analogue5-Position SubstituentTerminal Phenyl Ring SubstitutionObserved PAM Activity Enhancement
Reference Compound-HN/ABaseline
MRS7935 analoguephenylethynylunsubstitutedHigh nih.gov
Analogue 12phenylethynyl2-FluoroEnhanced nih.govnih.gov
Analogue 15phenylethynyl3,4-DifluoroEnhanced nih.govnih.gov
Analogue 21phenylethynyl2-TrifluoromethylEnhanced nih.govnih.gov
Analogue 27phenylethynyl3-AminoWeakest enhancement, indicating a need for lipophilic groups nih.gov

Role of the 2-Amino and 3-Keto Groups in Activity

The 2-amino and 3-keto (benzoyl) groups are considered essential pharmacophoric features for the allosteric modulatory activity of this class of compounds. nih.gov SAR studies have consistently shown that the 2-amino group is required for activity, and it is proposed that at least one hydrogen atom on this amino group is necessary. nih.gov It has been suggested that the active conformation of these molecules involves an intramolecular hydrogen bond between the nitrogen of the 2-amino group and the oxygen of the 3-keto carbonyl group. nih.gov The keto carbonyl at the 3-position is also deemed essential for the biological effect. nih.gov

Impact of Substituents on the Phenyl Ring on Biological Activity

The benzoyl moiety at the 3-position of the thiophene ring offers another critical site for structural modification. The nature, position, and electronic properties of substituents on this phenyl ring have a profound impact on the biological activity of the compounds.

Positional and Electronic Effects of Substituents (e.g., halogens, alkyl, methoxy)

A variety of substitutions on the phenyl ring have been shown to increase the allosteric modulatory activity. The electronic nature and the position of the substituent are key determinants of potency. For example, the presence of an electron-withdrawing group, such as a trifluoromethyl group, has been found to be particularly favorable. The well-characterized A1 PAM, PD 81,723, features a 3-(trifluoromethyl)phenyl moiety, a substitution that is considered optimal for activity in that series. frontiersin.orgnih.gov

Halogen atoms, such as chlorine, are also common substituents on the phenyl ring that can enhance activity. nih.gov The position of the substituent is crucial; studies on related scaffolds have shown that 2- and 3-substituted compounds are generally more active than their 4-substituted counterparts. frontiersin.org However, there is no single consistent pattern of positional preference across all series of these compounds. For instance, in one study on 5-arylethynyl derivatives, 3-fluoro, 2-trifluoromethyl, and 3- or 4-methoxy substitutions were found to be the most favorable in their respective series. nih.gov The replacement of the phenyl ring with other groups, such as a naphthoyl or an unsubstituted thienyl ring, has also been shown to be well-tolerated and can result in compounds with significant A1 PAM activity. frontiersin.org

Table 3: Effect of Phenyl Ring Substituents on Biological Activity
CompoundPhenyl Ring SubstituentPositionEffect on Activity
PD 81,723-CF33Optimal in its series nih.gov
Analogue 8i-Cl4Identified as a biased allosteric agonist and PAM nih.gov
Fluoro-substituted analogue-F3Favorable nih.gov
Trifluoromethyl-substituted analogue-CF32Favorable nih.gov
Methoxy-substituted analogue-OCH33 or 4Favorable nih.gov

Lipophilicity and its Correlation with Biological Effects

Lipophilicity is an important physicochemical property that influences the pharmacokinetic and pharmacodynamic profiles of drug candidates. In the context of this compound derivatives, there is evidence suggesting a correlation between lipophilicity and biological activity.

The binding site for these PAMs on the A1 adenosine receptor has been located on the outer surface of the receptor, in contact with the phospholipid bilayer of the cell membrane. nih.gov This location is consistent with the observation that nonpolar, lipophilic substitutions are often preferred in certain regions of the molecule. For example, in the 5-arylethynyl series, the introduction of a 3-aminophenyl group, which is less lipophilic, resulted in the weakest enhancement of activity, underscoring the need for a lipophilic group on the terminal ring. nih.gov

Molecular modeling studies have further supported this by indicating that both the 5-arylethynyl and the 4-neopentyl groups are situated in a region outside the receptor's transmembrane helix bundle that interacts with the lipid bilayer. nih.govnih.gov This suggests that increased lipophilicity in these specific regions of the molecule can facilitate favorable interactions within this lipophilic binding pocket, thereby enhancing the allosteric modulatory effect.

Conformational Analysis and its Influence on Bioactivity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its biological target. For derivatives of this compound, which act as allosteric enhancers of the A1AR, the spatial arrangement of the thiophene ring, the amino group, and the benzoyl moiety is crucial for their modulatory effects.

Research into conformationally restricted analogues of 2-amino-3-benzoylthiophenes has provided valuable insights into the bioactive conformation of this class of compounds. By synthesizing rigid molecules where the rotatable bonds of the parent structure are locked into specific orientations, researchers can probe the spatial requirements of the allosteric binding site on the A1AR.

One approach has been the synthesis of tricyclic analogues, where the thiophene and phenyl rings are fused to create a more rigid structure. These studies have revealed that the relative orientation of the aromatic rings and the amino group significantly impacts the allosteric modulatory activity. For instance, certain rigid analogues have been shown to retain or even enhance the positive allosteric modulation of the A1AR, suggesting that they adopt a conformation that is favorable for binding to the allosteric site. Conversely, other conformationally restricted derivatives have displayed reduced or no activity, indicating that their fixed conformation is not optimal for interaction with the receptor.

A study on a series of 2,3-dihydro-1H-thieno[2,3-e] monash.eduacs.orgdiazepines, which can be considered conformationally restricted analogues, highlighted the importance of the substitution pattern on the benzoyl group in influencing the activity. nih.gov Varying the substituents on the phenyl ring of the 3-benzoyl group was found to affect the activity of these compounds, further underscoring the intricate relationship between molecular conformation and biological function. nih.gov

Furthermore, computational studies, including quantum chemical calculations, have been employed to analyze the stable conformations of these molecules. These studies can predict the preferred spatial arrangements of the flexible parent compounds and correlate them with the observed biological activities of the rigid analogues. For example, preliminary conformational analysis has been performed on diastereomeric isomers of related dihydrothiophene derivatives, identifying the most stable conformations and providing a basis for understanding their reactivity and potential biological interactions. acs.org

The table below summarizes the findings from studies on conformationally restricted analogues of this compound, highlighting the impact of conformational rigidity on their bioactivity as A1AR modulators.

Compound ClassConformational FeatureImpact on A1AR Allosteric Modulation
Tricyclic AnaloguesFused thiophene and phenyl ringsActivity is highly dependent on the specific fusion pattern; some analogues show enhanced activity, while others are inactive.
Thieno[2,3-e] monash.eduacs.orgdiazepinesConstrained seven-membered ringSubstituents on the benzoyl moiety significantly influence activity.
Dihydrothiophene DerivativesPartially saturated thiophene ringDiastereomers exhibit different stable conformations, which can affect their interaction with the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. One of the most powerful 3D-QSAR techniques is Comparative Molecular Field Analysis (CoMFA).

To date, a specific CoMFA or other detailed QSAR study exclusively focused on this compound and its close derivatives as A1AR allosteric modulators does not appear to be publicly available in the scientific literature. However, the principles of QSAR and CoMFA are highly applicable to this class of compounds, and studies on other thiophene derivatives have demonstrated the utility of these methods.

A hypothetical QSAR study on this compound derivatives would involve the following steps:

Data Set Selection: A series of analogues with a range of biological activities (e.g., EC50 or Ki values for A1AR modulation) would be compiled.

Molecular Modeling and Alignment: 3D structures of all compounds in the dataset would be generated and aligned based on a common scaffold, such as the 2-aminothiophene core.

Calculation of Molecular Descriptors: For each molecule, various physicochemical properties (descriptors) would be calculated. In CoMFA, these descriptors are the steric and electrostatic fields surrounding the molecules.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) analysis, would be used to correlate the molecular descriptors with the biological activity. The resulting model's predictive power would be rigorously validated using techniques like cross-validation and by predicting the activity of a test set of compounds not used in model generation.

The output of a CoMFA study is often visualized as 3D contour maps. These maps highlight regions in space where certain properties are predicted to increase or decrease biological activity. For example:

Steric Contour Maps: Green contours might indicate regions where bulky substituents are favorable for activity, while yellow contours could suggest that steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours might highlight areas where positive charges are preferred, and red contours could indicate regions where negative charges enhance activity.

While a specific CoMFA study on this compound is not available, QSAR studies on other series of thiophene derivatives have been successful. For instance, a 3D-QSAR model for a series of thiophene derivative inhibitors of tubulin showed significant statistical quality and predictive ability, with a correlation coefficient (R²) of 0.949 and a cross-validation coefficient (q²) of 0.743. Such studies demonstrate the potential of QSAR to elucidate the structural requirements for the bioactivity of thiophene-containing compounds.

The extensive SAR data available for this compound derivatives provides a strong foundation for future QSAR and CoMFA studies. Such computational work would be invaluable in rationalizing the observed SAR and in the design of novel, more potent A1AR allosteric modulators.

The following table outlines the key parameters that would be considered in a CoMFA study of this compound derivatives.

ParameterDescriptionPotential Impact on A1AR Modulation
Steric Fields Describes the shape and size of the molecule.The size and shape of substituents on the thiophene and phenyl rings can influence the fit within the allosteric binding pocket.
Electrostatic Fields Describes the distribution of charge in the molecule.The electronic nature of substituents (electron-donating or electron-withdrawing) can affect key interactions, such as hydrogen bonding, with the receptor.
Hydrophobic Fields Describes the lipophilicity of different regions of the molecule.Hydrophobic interactions are often crucial for ligand binding within a receptor pocket.
Hydrogen Bond Donor/Acceptor Fields Identifies regions that can participate in hydrogen bonding.The amino group and carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively, which could form critical interactions with the A1AR.

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (2-amino-3-thienyl)(phenyl)methanone in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. The primary nuclei of interest for this compound are proton (¹H) and carbon-13 (¹³C).

¹H NMR spectra would reveal the number of different types of protons and their neighboring environments. Key expected signals include distinct resonances for the protons on the thiophene (B33073) ring and the phenyl ring. The amino (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (e.g., doublets, triplets, multiplets) would elucidate the connectivity between adjacent protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would show characteristic peaks for the carbonyl carbon (C=O), the carbons of the phenyl ring, and the carbons of the 2-amino-3-thienyl moiety. The chemical shifts of these carbons are indicative of their electronic environment and functional group. While specific, experimentally verified spectral data for the parent compound is not widely available in published literature, the table below outlines the expected resonances based on its known structure.

Table 1: Expected NMR Data for this compound

Technique Expected Resonances Information Provided
¹H NMRSignals for aromatic protons (phenyl and thienyl rings), broad singlet for amino (-NH₂) protons.Elucidates the proton environment, count, and neighbor connectivity.
¹³C NMRSignals for carbonyl carbon, aromatic carbons (phenyl and thienyl), and carbons attached to the amino group.Confirms the carbon framework and the presence of key functional groups.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming its molecular weight and providing evidence for its structure through fragmentation analysis. The molecular formula of the compound is C₁₁H₉NOS, which corresponds to a molecular weight of approximately 203.26 g/mol .

In a typical mass spectrum, the compound would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can determine this mass with very high precision, allowing for the unambiguous confirmation of the elemental composition. rsc.org The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, would provide further structural confirmation, showing characteristic losses of fragments such as the carbonyl group or parts of the aromatic rings.

Table 2: Mass Spectrometry Data for this compound

Analysis Type Expected Value Significance
Molecular FormulaC₁₁H₉NOSDefines the elemental composition.
Molecular Weight~203.26 g/mol Confirms the overall mass of the molecule.
High-Resolution MS (ESI)Expected [M+H]⁺Provides exact mass to confirm the elemental formula.
Fragmentation AnalysisCharacteristic cleavage patternsSupports the proposed connectivity of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) that correspond to the vibrational frequencies of the bonds in the molecule.

Key expected absorption bands for this compound include the stretching vibrations of the N-H bonds in the primary amine group, typically seen in the range of 3300-3500 cm⁻¹. researchgate.net A strong absorption band corresponding to the C=O (carbonyl) stretch of the ketone is expected around 1630-1680 cm⁻¹, with its exact position influenced by conjugation with the adjacent aromatic rings. d-nb.info Vibrations associated with the C-S bond in the thiophene ring and the C-C and C-H bonds of the aromatic systems would also be present at their characteristic frequencies.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Amine (N-H)3300 - 3500Symmetric & Asymmetric Stretching
Carbonyl (C=O)1630 - 1680Stretching
Aromatic (C-H)3000 - 3100Stretching
Aromatic (C=C)1400 - 1600Stretching
Thiophene (C-S)600 - 800Stretching

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For a pure sample of this compound (C₁₁H₉NOS), the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) must closely match the theoretically calculated values. This comparison serves as a critical check of the compound's purity and empirical formula. Any significant deviation between the found and calculated values would suggest the presence of impurities or an incorrect structural assignment. d-nb.infoajgreenchem.com

Table 4: Elemental Composition of this compound

Element Symbol Theoretical Percentage (%)
CarbonC64.99
HydrogenH4.46
NitrogenN6.89
OxygenO7.87
SulfurS15.78

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely map the atomic positions within the crystal lattice, providing exact bond lengths, bond angles, and torsional angles. For this compound, a successful crystal structure analysis would confirm the planarity of the thiophene and phenyl rings and determine the dihedral angle between them—a key conformational feature. It would also reveal the details of intermolecular interactions, such as hydrogen bonding involving the amino group, which dictates how the molecules pack in the solid state. acs.org Although this technique has been applied to derivatives, specific crystallographic data for the parent compound is not readily found in the literature. thieme-connect.com

Table 5: Information Provided by Single Crystal X-ray Diffraction

Parameter Significance
Crystal System & Space GroupDescribes the symmetry of the crystal lattice.
Unit Cell DimensionsDefines the size and shape of the repeating unit in the crystal.
Atomic CoordinatesProvides the precise 3D position of every atom in the molecule.
Bond Lengths & AnglesConfirms the molecular connectivity and geometry.
Intermolecular InteractionsReveals hydrogen bonding and other packing forces in the solid state.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. In the context of this compound, HPLC is the standard method for assessing its purity. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound. By comparing the retention time of the main peak with that of a known reference standard, the identity of the compound can be confirmed. The technique is also essential for monitoring the progress of a chemical reaction and for purifying the final product. Different HPLC methods, such as reverse-phase chromatography, can be developed to achieve optimal separation from any starting materials or byproducts. acs.org

Table 6: Application of HPLC in the Analysis of this compound

HPLC Parameter Purpose
Retention Time (tR)Used for qualitative identification of the compound.
Peak AreaUsed for quantitative determination of the compound's concentration and purity.
Column Type (e.g., C18)The stationary phase used to effect the separation.
Mobile Phase CompositionThe solvent system used to carry the sample through the column.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for Complex Derivatives

The next generation of therapeutics based on the (2-amino-3-thienyl)(phenyl)methanone scaffold will likely feature more complex substitutions and fused-ring systems to enhance specificity and potency. A primary research focus will be the development of innovative and efficient synthetic methodologies to access these complex derivatives.

Established methods, such as the Gewald reaction for forming the core thiophene (B33073) ring and the Sonogashira cross-coupling for introducing arylalkynyl groups, have been effective. nih.govresearchgate.net Future work should aim to expand the utility of these reactions for more sterically hindered or electronically diverse substrates. Research could explore:

Advanced Catalytic Systems: Investigating new palladium, copper, or other transition-metal catalysts for cross-coupling reactions to improve yields, reduce reaction times, and tolerate a wider array of functional groups.

Multi-Component Reactions (MCRs): Designing novel MCRs that can construct complex derivatives in a single step from simple precursors, enhancing synthetic efficiency and atom economy. The synthesis of related amino-3,5-dicyanopyridine derivatives through MCRs provides a template for this approach. nih.gov

Flow Chemistry: Implementing continuous flow processes for key synthetic steps. This can offer better control over reaction parameters, improve safety, and facilitate scalability for the production of lead compounds.

Photoredox Catalysis: Utilizing light-driven reactions to forge new bonds under mild conditions, enabling the synthesis of derivatives that are inaccessible through traditional thermal methods.

A summary of potential synthetic strategies is presented below.

Table 1: Future Synthetic Strategies for this compound Derivatives

Synthetic Strategy Research Focus Area Potential Advantages
Advanced Catalysis Development of novel catalysts for Sonogashira and other cross-coupling reactions. Higher yields, broader substrate scope, milder reaction conditions.
Multi-Component Reactions Design of one-pot procedures to build complex molecules from simple starting materials. Increased efficiency, reduced waste, rapid library synthesis.
Flow Chemistry Adaptation of key synthetic steps to continuous flow reactors. Enhanced safety, scalability, and process control.
Photoredox Catalysis Use of light to enable challenging chemical transformations. Access to novel chemical space, high functional group tolerance.

Elucidation of Advanced Mechanistic Details of Biological Interactions

A profound understanding of how these molecules interact with their biological targets on a molecular level is crucial for rational drug design. While the this compound scaffold is well-known for its role as a positive allosteric modulator (PAM) of the A1 adenosine (B11128) receptor (A1AR), many mechanistic details remain to be explored. nih.govresearchgate.net

The recent availability of high-resolution cryogenic electron microscopy (cryo-EM) and X-ray crystal structures of the A1AR in complex with ligands from this class is a monumental advantage. nih.gov These structures have revealed an unexpected binding site on the receptor's outer surface, which interfaces with the cell membrane's phospholipid bilayer. nih.gov Future research should leverage these structural insights to:

Probe the Role of the Lipid Bilayer: Investigate how the membrane composition influences ligand binding, receptor conformation, and allosteric modulation.

Dynamic Interaction Studies: Employ advanced computational tools like molecular dynamics (MD) simulations and enhanced sampling techniques to model the dynamic process of ligand binding and unbinding, as well as the conformational changes the receptor undergoes during allosteric activation.

Kinetic and Thermodynamic Profiling: Perform detailed studies to understand the binding kinetics (kon/koff rates) and thermodynamic signatures of new derivatives. Research has shown that some derivatives can slow the dissociation of orthosteric agonists, a key feature of their allosteric action that warrants deeper investigation. nih.gov

Application of Machine Learning and Artificial Intelligence in Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline offers a powerful avenue for accelerating the development of new this compound-based ligands. The existing body of knowledge, including extensive structure-activity relationship (SAR) data and high-resolution receptor structures, provides a rich dataset for training sophisticated predictive models. nih.govnih.govnih.gov

Future research should focus on:

Predictive SAR Modeling: Developing quantitative structure-activity relationship (QSAR) models using ML algorithms (e.g., random forests, gradient boosting, neural networks) to predict the biological activity of virtual compounds. This will enable the rapid screening of vast chemical libraries to identify promising candidates.

De Novo Drug Design: Utilizing generative AI models to design novel molecules from the ground up that are optimized for binding to a specific target site, possess favorable drug-like properties, and are synthetically accessible.

Pharmacokinetic Prediction: Building ML models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with better bioavailability and in vivo stability early in the design process. nih.gov

Exploration of Novel Pharmacological Targets Based on this compound Scaffold

While the A1AR remains a primary focus, the 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net A significant future direction is to systematically explore the potential of this compound derivatives against other pharmacological targets.

Evidence already suggests that modifying the core structure can lead to entirely new activities. For instance, related thieno[3,2-d]pyrimidine (B1254671) derivatives have been synthesized as potent anti-tubulin polymerization agents with potential applications in oncology. nih.gov The broad biological profile of the 2-aminothiophene core, found in drugs with anticancer, antiviral, and antimicrobial properties, supports this diversification strategy. researchgate.net

Future screening campaigns and design efforts should investigate targets such as:

Other GPCRs: Exploring allosteric or orthosteric modulation of other G-protein coupled receptors beyond the adenosine receptor family.

Kinases: As demonstrated by related scaffolds, designing inhibitors for protein kinases involved in cancer or inflammatory diseases. researchgate.net

Enzymes: Targeting enzymes like fatty acid amide hydrolase (FAAH) or Ca2+/calmodulin-dependent protein kinase II (CaMKII), for which inhibitors based on similar heterocyclic cores have been identified. mdpi.com

Ion Channels: Investigating the potential for derivatives to modulate the activity of various ion channels implicated in neurological and cardiovascular disorders.

Table 2: Potential Novel Pharmacological Targets

Target Class Specific Example(s) Therapeutic Area Supporting Evidence
Microtubules Tubulin Polymerization Oncology Derivatives act as anti-tubulin agents. nih.gov
Kinases PI3K, CaMKII Oncology, Inflammation Related scaffolds inhibit kinases. researchgate.netmdpi.com
Enzymes Fatty Acid Amide Hydrolase (FAAH) Pain, Inflammation Related scaffolds inhibit FAAH. mdpi.com
Antimicrobial Targets Bacterial or Viral Proteins Infectious Disease The 2-aminothiophene core is common in antimicrobial agents. researchgate.net

Design and Synthesis of Multi-Targeted Chemical Ligands

A sophisticated and forward-looking research avenue is the design of single chemical entities that can modulate multiple pharmacological targets simultaneously. Such multi-targeted ligands could offer superior efficacy or a more desirable side-effect profile for treating complex multifactorial diseases like cancer or neurodegenerative disorders.

The established polypharmacology of the 2-aminothiophene scaffold makes it an ideal starting point for this endeavor. nih.govresearchgate.net Future research could focus on designing hybrid molecules that rationally combine the pharmacophoric elements required for activity at two distinct targets. For example, a researcher might design a ligand that:

Acts as a PAM at the A1AR for neuroprotection or pain management.

Simultaneously inhibits an enzyme like FAAH or a kinase involved in the inflammatory cascade that often accompanies these conditions.

This approach requires a deep understanding of the SAR for each target and advanced molecular modeling to design a single molecule capable of fitting into two different binding sites. The synthesis of such complex molecules would rely heavily on the novel and efficient synthetic routes discussed previously.

Q & A

Basic: What are the recommended synthetic routes for (2-amino-3-thienyl)(phenyl)methanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of thienyl-substituted methanones typically employs Friedel-Crafts acylation, multicomponent cyclocondensation, or transition metal-catalyzed cross-coupling. For example:

  • Friedel-Crafts Approach : Use a Lewis acid catalyst (e.g., AlCl₃) to acylate 2-aminothiophene derivatives with benzoyl chloride. Control regioselectivity by optimizing solvent polarity and temperature .
  • Transition Metal Catalysis : Aerobic cross-coupling of thioesters with aryl boronic acids using palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres (N₂/Ar) .
  • Cyclocondensation : Combine β-diketones, aldehydes, and amines in a one-pot reaction (e.g., 60°C, 24 hrs) with acetonitrile/water solvents .
    Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol%) and solvent ratios (e.g., 1:1 MeCN:H₂O) to enhance yields.

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy :
    • FTIR : Identify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
    • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., thienyl protons at δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). Resolve disorder with twin refinement for twinned data .
  • Elemental Analysis : Validate purity (>95%) via CHNS analysis, ensuring deviations <0.4% from theoretical values .

Advanced: How can computational modeling predict the reactivity and electronic behavior of this compound?

Methodological Answer:

  • Geometry Optimization : Use Gaussian 09/16 with B3LYP/6-31G(d) basis sets to calculate ground-state geometries. Compare bond lengths (e.g., C=O vs. C–N) with crystallographic data .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict redox activity. High HOMO density on the amino-thienyl group suggests nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) using GROMACS. Track hydrogen bonding between NH₂ and carbonyl groups .

Advanced: What strategies resolve contradictions in spectroscopic data for amino-thienyl methanone derivatives?

Methodological Answer:

  • Contradiction Example : Discrepancies in NH₂ NMR signals due to tautomerism.
  • Resolution Tactics :
    • Variable Temperature NMR : Cool samples to –40°C to slow exchange and resolve split peaks .
    • Deuterium Exchange : Treat with D₂O to confirm labile protons (NH₂ signals disappear) .
    • DFT Calculations : Compare experimental ¹³C shifts with computed values (e.g., using GIAO method) to assign ambiguous signals .

Advanced: How to design biological activity studies for this compound derivatives?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Testing : Use broth microdilution (CLSI guidelines) against Gram+/Gram– bacteria. Include positive controls (e.g., ciprofloxacin) .
    • Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining. Compare IC₅₀ values with parent compounds .
  • ADMET Profiling :
    • Caco-2 Permeability : Assess intestinal absorption using in vitro monolayers.
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms via fluorometric assays .

Basic: What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?

Methodological Answer:

  • Reaction Setup : Use Schlenk lines or gloveboxes (O₂ <1 ppm) for reactions requiring inert atmospheres (e.g., Pd-catalyzed couplings) .
  • Workup : Quench reactions with degassed solvents. Purify via column chromatography under N₂, using anhydrous Na₂SO₄ for drying .
  • Storage : Store hygroscopic intermediates in sealed vials with molecular sieves (–20°C) .

Advanced: How to troubleshoot low yields in the acylation of 2-aminothiophene derivatives?

Methodological Answer:

  • Diagnostic Steps :
    • Byproduct Analysis : Use GC-MS to detect hydrolysis products (e.g., free carboxylic acids).
    • Catalyst Deactivation : Test for Lewis acid (AlCl₃) clathration by repeating reactions with fresh catalyst .
  • Mitigation Strategies :
    • Protecting Groups : Temporarily protect the amino group (e.g., as Boc) to prevent side reactions .
    • Solvent Switch : Replace polar aprotic solvents (DMF) with less-coordinating alternatives (toluene) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.